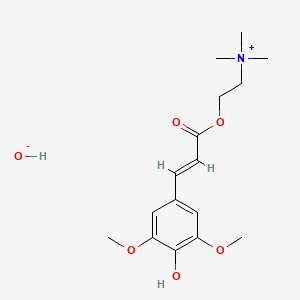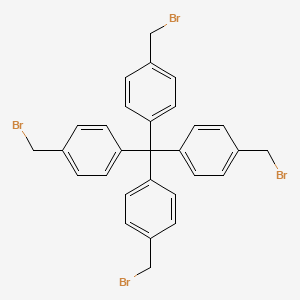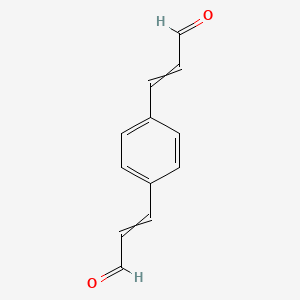
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C7H5Cl2F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes both chloro and trifluoromethoxy functional groups, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the chlorination of 3-(chloromethyl)-4-(trifluoromethoxy)pyridine, followed by amination to introduce the amine group at the 2-position. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or primary amines under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-chloro-3-(aminomethyl)-4-(trifluoromethoxy)pyridin-2-amine.
Applications De Recherche Scientifique
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a potential precursor for drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets, influencing biological pathways and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-3-(chloromethyl)pyridin-2-amine
- 4-(Trifluoromethoxy)-3-(chloromethyl)pyridine
Uniqueness
5-Chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of chloro, chloromethyl, and trifluoromethoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5Cl2F3N2O |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
5-chloro-3-(chloromethyl)-4-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C7H5Cl2F3N2O/c8-1-3-5(15-7(10,11)12)4(9)2-14-6(3)13/h2H,1H2,(H2,13,14) |
Clé InChI |
LBLIQEZLKHMZGF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)CCl)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)




![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)



![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)



